

Spectroscopic Profile of Methanone, di-2-thienyl-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanone, di-2-thienyl-**

Cat. No.: **B043181**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for **Methanone, di-2-thienyl-**, a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Methanone, di-2-thienyl-, with the chemical formula $C_9H_6OS_2$ and a molecular weight of 194.28 g/mol, is a symmetrical ketone featuring two thiophene rings attached to a central carbonyl group.^{[1][2][3]} Its unique structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry for **Methanone, di-2-thienyl-**.

Table 1: 1H NMR Spectroscopic Data (400 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.84	dd	2H	3.9, 1.1	H-5, H-5'
7.70	dd	2H	5.0, 1.1	H-3, H-3'
7.18	dd	2H	5.0, 3.9	H-4, H-4'

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
181.9	C=O
143.7	C-2, C-2'
135.5	C-5, C-5'
134.8	C-3, C-3'
128.4	C-4, C-4'

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Description of Vibration
1635	C=O stretch (carbonyl)
1413	Thiophene ring stretch
1282	C-H in-plane bend
854	C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Putative Fragment
194	100	[M] ⁺ (Molecular Ion)
111	85	[C ₄ H ₃ SCO] ⁺
83	20	[C ₄ H ₃ S] ⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **Methanone, di-2-thienyl-** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

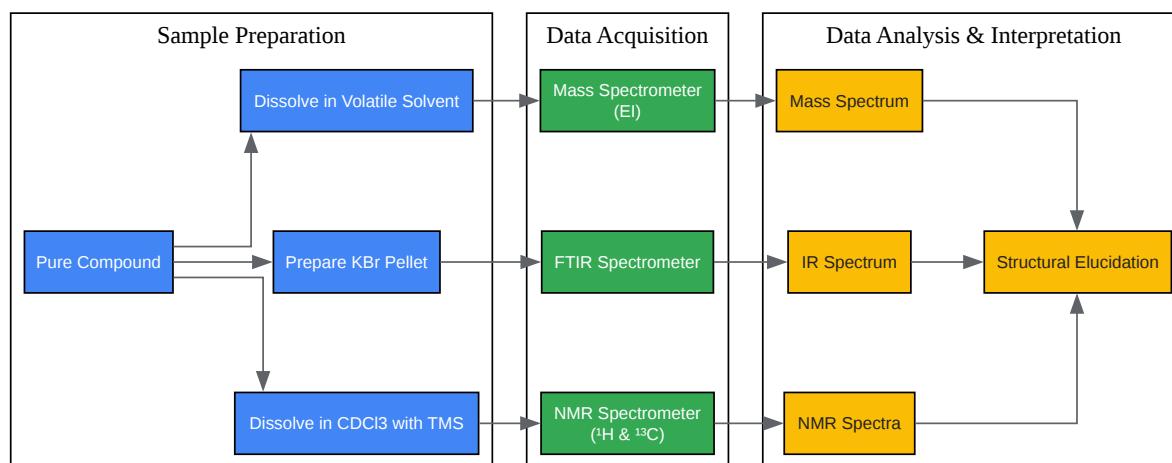
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are used. Due to the lower natural abundance of the ¹³C isotope, several hundred to a few thousand scans are typically accumulated to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground **Methanone, di-2-thienyl-** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of **Methanone, di-2-thienyl-** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum is acquired using a quadrupole or time-of-flight (TOF) mass analyzer. The instrument is scanned over a mass-to-charge (m/z) range of 50 to 300 amu to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **Methanone, di-2-thienyl-** can be visualized as a series of sequential steps, from sample preparation to data analysis and interpretation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. di(thiophen-2-yl)methanone [stenutz.eu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methanone, di-2-thienyl-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043181#spectroscopic-data-nmr-ir-ms-of-methanone-di-2-thienyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com